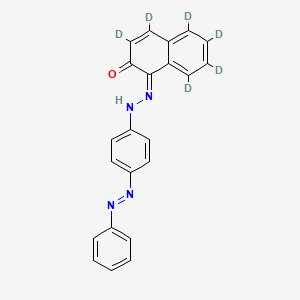

Sudan III-d6

Overview

Description

Sudan III-d6 (CAS: 1014689-17-8) is a deuterated analog of Sudan III, a synthetic azo dye historically used in industrial applications but now primarily employed as an internal standard in analytical chemistry for detecting and quantifying Sudan dyes in food safety testing. This compound contains six deuterium atoms, replacing hydrogen atoms in the parent compound, which enhances its utility in mass spectrometry (MS)-based methods by providing distinct isotopic signatures. Its high isotopic purity (99.9%) and chemical stability make it a critical quality control tool in ultra-high-performance liquid chromatography coupled with high-resolution mass spectrometry (UHPLC-HRMS) workflows .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sudan III-d6 involves the incorporation of deuterium into the molecular structure of Sudan III. This is typically achieved through deuterium exchange reactions, where hydrogen atoms in the compound are replaced with deuterium atoms. The reaction conditions often involve the use of deuterated solvents and catalysts to facilitate the exchange process .

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of specialized equipment to handle deuterated compounds and ensure the purity and consistency of the final product. The production process is carefully monitored to maintain the high isotopic purity required for scientific research applications .

Chemical Reactions Analysis

Types of Reactions

Sudan III-d6 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

Reduction: Reduction reactions can convert this compound into its reduced forms.

Substitution: The compound can undergo substitution reactions where one or more atoms in the molecule are replaced with different atoms or groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Various reagents, including halogens and nucleophiles, can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce different oxidized derivatives of this compound, while reduction can yield reduced forms of the compound .

Scientific Research Applications

Chemical Properties and Structure

Sudan III-d6 has the chemical formula with a molar mass of approximately 352.397 g/mol. The deuterated form, characterized by the substitution of hydrogen atoms with deuterium, enhances its stability and detection capabilities in analytical chemistry.

Interaction Studies

Research has demonstrated that Sudan III interacts with proteins, notably bovine serum albumin (BSA). Spectroscopic analyses indicate that this interaction is primarily static quenching, where the binding constants vary with temperature, suggesting a thermodynamic basis for the interaction. The binding sites were identified within the subdomain IIA of BSA, providing insights into potential toxicological effects at the molecular level .

Detection Techniques

This compound is utilized as an internal standard in various analytical techniques to enhance the accuracy of quantification in complex matrices. For instance, high-performance liquid chromatography (HPLC) methods have been developed to detect Sudan dyes in food products, employing mass spectrometry for sensitive detection . The isotopic labeling with deuterium allows for improved differentiation between analytes during analysis.

Food Contamination Studies

Sudan dyes, including Sudan III and its derivatives like this compound, have been implicated in food safety concerns due to their carcinogenic properties. Studies have focused on detecting these dyes in food products such as chili powder and paprika. Analytical methods using nuclear magnetic resonance (NMR) spectroscopy have shown promising results for the rapid detection of Sudan dye contamination in food samples .

Toxicological Implications

The interaction of Sudan III with biological macromolecules raises concerns regarding its potential toxicity. Research highlights that binding to serum albumin can alter protein conformation, which may influence drug delivery and metabolism . Understanding these interactions is crucial for assessing the risks associated with exposure to Sudan dyes.

Composite Materials

Sudan III has been integrated into polymer matrices to create composite materials with enhanced optical properties. Studies indicate that incorporating Sudan III into nanographene-based composites significantly affects their optical transmission spectra, suggesting potential applications in photonic devices .

Regulatory and Analytical Framework

The use of Sudan dyes is heavily regulated due to their health risks. Various countries have established maximum residue limits (MRLs) for these compounds in food products. Analytical laboratories employ sophisticated techniques like LC-MS/MS (liquid chromatography-tandem mass spectrometry) to ensure compliance with safety standards .

Summary Table: Key Findings on this compound

| Application Area | Methodology Used | Key Findings |

|---|---|---|

| Interaction Studies | Spectroscopy | Static quenching mechanism with BSA |

| Detection Techniques | HPLC, NMR | Sensitive detection of Sudan dyes in foods |

| Food Safety | Analytical Chemistry | Presence of carcinogenic dyes in food products |

| Material Science | Composite Fabrication | Enhanced optical properties in polymer matrices |

| Regulatory Framework | Compliance Testing | Established MRLs for Sudan dyes |

Mechanism of Action

The mechanism of action of Sudan III-d6 involves its interaction with hydrophobic substances. The deuterium labeling allows for precise tracking and quantitation of the compound in various systems. The molecular targets and pathways involved include lipid-binding proteins and enzymes that interact with hydrophobic molecules .

Comparison with Similar Compounds

Sudan III-d6 vs. Sudan I-d5

- Structural Differences : Sudan I-d5 (CAS: 752211-63-5) is a deuterated analog of Sudan I, with five deuterium substitutions. Unlike this compound, which has a naphthol-based structure, Sudan I-d5 features a single benzene ring linked to an azo group.

- Analytical Performance :

- Precision : this compound exhibits a lower relative standard deviation (RSD = 19%) compared to Sudan I-d5 (RSD = 25%) in SWATH-MS analyses, indicating superior reproducibility in positive ion mode .

- Mass Accuracy : Both compounds show mass errors <5 ppm in most samples, though Sudan I-d5 had three outliers (−5.6 to −5.1 ppm) versus one for this compound .

- Applications : Sudan I-d5 is used for detecting Sudan I in spices, while this compound targets Sudan III, which has higher molecular weight and distinct fragmentation patterns in MS .

This compound vs. Congo Red-d8

- Structural Differences: Congo Red-d8 (CAS: Not specified) is a deuterated triphenylmethane dye with eight deuterium atoms, differing entirely in backbone structure from this compound’s azo-naphthol system.

- Analytical Performance :

- Ionization Efficiency : Congo Red-d8 is optimized for negative ion mode (91% of samples <5 ppm mass error), whereas this compound performs in positive ion mode with comparable accuracy .

- RSD : Congo Red-d8 demonstrates better precision (RSD = 12%) than this compound (19%), likely due to its higher ionization stability in negative mode .

- Applications : Congo Red-d8 is used for monitoring matrix effects in complex spice extracts, while this compound is specific to Sudan III detection .

This compound vs. Sudan IV-d6

- Structural Differences : Sudan IV-d6 (CAS: 1014689-18-9) is a deuterated analog of Sudan IV, which has an additional methyl group compared to Sudan III.

- Analytical Performance :

- Sensitivity : Sudan IV-d6 is used in assays requiring differentiation between Sudan III and Sudan IV, which co-elute in some chromatographic methods. This compound’s lower molecular weight (vs. Sudan IV-d6) aids in distinct MS/MS fragmentation .

- Cross-Reactivity : Studies show minimal cross-reactivity between this compound and Sudan IV-d6 due to structural differences in their side chains .

Data Tables

Table 1: Key Analytical Parameters of this compound and Comparators

| Compound | CAS Number | Isotopic Purity | RSD (%) | Mass Error (ppm) | Ionization Mode |

|---|---|---|---|---|---|

| This compound | 1014689-17-8 | 99.9% | 19 | <5 (1 outlier) | Positive |

| Sudan I-d5 | 752211-63-5 | 99.5% | 25 | <5 (3 outliers) | Positive |

| Congo Red-d8 | Not available | 99.0% | 12 | <5 (91% samples) | Negative |

| Sudan IV-d6 | 1014689-18-9 | 99.8% | 18 | <5 | Positive |

Research Findings

- Method Validation : In a study analyzing 90 spice samples, this compound demonstrated robust performance with 0.2% retention time (RT) RSD, ensuring reliable identification of Sudan III in adulterated samples (e.g., curry, chili powders) .

- Interference Mitigation: this compound’s deuterated structure eliminates interference from non-deuterated Sudan III, enabling accurate quantification even in co-eluting matrices .

- Limitations : While this compound outperforms Sudan I-d5 in precision, its higher RSD compared to Congo Red-d8 suggests room for optimization in ionization conditions .

Biological Activity

Sudan III-d6, also known as Sudan Red III-d6 or Tetrazobenzene-β-naphthol-d6, is a deuterium-labeled derivative of Sudan III, a fat-soluble azo dye. This compound is primarily utilized in biological research for its ability to stain lipids and as a marker in studies involving lipid metabolism and transport. Its hydrophobic nature allows it to penetrate lipid membranes, making it an effective tool in histological applications.

| Property | Value |

|---|---|

| CAS Number | 1014689-17-8 |

| Molecular Formula | C22H16N4O (deuterated) |

| Molecular Weight | 352.389 g/mol |

| Melting Point | >175 °C (dec.) |

| Solubility | Soluble in acetone, alcohol, and chloroform |

This compound is characterized by its robust chemical structure that enables it to interact with various biological molecules, particularly lipids. The deuterium labeling aids in tracking and quantifying the compound in biological systems through techniques such as mass spectrometry.

This compound functions primarily as a lysochrome dye , which means it is soluble in lipids and can stain lipid-rich structures within cells. This property is crucial for visualizing fat deposits in histological sections. The mechanism involves the affinity of the dye for lipid membranes, allowing for clear delineation of adipose tissues and other lipid-containing cells during microscopy.

Applications in Research

- Histological Staining : this compound is extensively used in histology to stain lipids in frozen tissue sections, providing insights into lipid distribution and metabolism.

- Lipid Metabolism Studies : It serves as a marker in studies involving lipid transport and metabolism, particularly in understanding disorders related to lipid accumulation.

- Quantitative Analysis : The deuterium labeling facilitates quantitative analysis via mass spectrometry, enabling researchers to trace the metabolic pathways of lipids more accurately.

Case Study 1: Lipid Accumulation in Obesity

A study investigated the role of this compound in visualizing lipid accumulation in adipose tissues of obese mice models. The results indicated significant differences in lipid deposition patterns between normal and obese mice, highlighting the utility of this compound as a reliable staining agent for assessing obesity-related changes.

Case Study 2: Lipid Transport Mechanisms

Another research focused on the transport mechanisms of lipids using this compound as a tracer. By analyzing the uptake and distribution of the dye in cellular models, researchers were able to elucidate key pathways involved in lipid metabolism, providing valuable insights into potential therapeutic targets for metabolic disorders.

Safety and Handling

While this compound is widely used in laboratory settings, it is essential to handle it with care due to its potential health hazards:

- Hazard Codes : Xi (Irritant)

- Risk Phrases : R10 (Flammable), R20 (Harmful by inhalation), R36/38 (Irritating to eyes and skin)

- Personal Protective Equipment : Gloves, goggles, and appropriate respirators should be worn when handling this compound.

Q & A

Basic Research Questions

Q. What are the primary analytical applications of Sudan III-d6 in lipid research, and what methodologies are typically employed for its detection?

this compound, a deuterated analog of Sudan III, is widely used as an internal standard in lipid analysis due to its structural similarity to non-deuterated analogs. Detection typically involves high-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS), where deuterium labeling reduces isotopic interference. Methodological considerations include optimizing mobile phase composition (e.g., acetonitrile/water gradients) and column selection (C18 stationary phases) to achieve baseline separation .

Q. What synthetic routes are available for this compound, and how do reaction conditions influence deuterium incorporation efficiency?

Synthesis often involves catalytic deuteration of Sudan III using deuterated solvents (e.g., D₂O) and palladium-based catalysts under controlled pH and temperature. Reaction conditions must balance deuteration efficiency (≥98% isotopic purity) with structural integrity, requiring rigorous NMR validation post-synthesis. Key parameters include reaction time (24–72 hours) and catalyst loading (5–10 mol%) .

Q. How should researchers design controlled experiments to assess the photostability of this compound under various storage conditions?

Controlled studies should include variables such as light intensity (UV vs. visible light), temperature (4°C to 40°C), and exposure duration (days to weeks). Use spectrophotometric assays (e.g., UV-Vis absorbance at 520 nm) to quantify degradation, with control groups stored in amber vials. Data should be analyzed using first-order kinetics to model degradation rates .

Advanced Research Questions

Q. How can researchers address spectral interference when using this compound in complex biological matrices?

Spectral overlap in MS/MS can be mitigated through advanced sample preparation, such as solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges. Incorporating isotopically labeled internal standards for co-eluting compounds and using high-resolution mass spectrometry (HRMS) with a resolving power >20,000 further reduces false positives. Method validation should include matrix effect assessments via post-column infusion .

Q. In comparative studies, how does the deuterium labeling in this compound affect its chromatographic behavior compared to non-deuterated analogs?

Deuterium labeling introduces minor retention time shifts (Δt ~0.1–0.3 min) in reversed-phase chromatography due to altered hydrophobicity. Researchers should calibrate systems using deuterated/non-deuterated pairs and employ ultra-high-performance LC (UHPLC) with sub-2µm particles to enhance resolution. Retention indices should be cross-validated across multiple solvent systems .

Q. What statistical approaches are recommended for resolving discrepancies in this compound recovery rates across different extraction protocols?

Multivariate analysis (e.g., principal component analysis) can identify protocol-specific biases, while mixed-effects models account for batch variability. Recovery data should be normalized to internal standards, and outlier detection (e.g., Grubbs’ test) applied to exclude anomalous replicates. Meta-analyses of published recovery rates (n ≥ 20 studies) are advised to establish consensus thresholds .

Q. What mechanistic studies are required to elucidate the degradation pathways of this compound in environmental samples?

Degradation pathways can be mapped using LC-HRMS to identify transformation products (e.g., hydroxylated or dealkylated derivatives). Isotopic tracing (¹³C/²H-labeled this compound) paired with QSAR modeling predicts reaction mechanisms (e.g., photolysis vs. hydrolysis). Long-term stability studies in simulated environmental matrices (soil/water) under controlled pH and microbial activity are critical .

Q. Methodological Considerations

Q. What are the key considerations for validating this compound as an internal standard in quantitative mass spectrometry?

Validation requires assessing linearity (R² > 0.99), limit of detection (LOD < 1 ng/mL), and precision (%RSD < 15%). Cross-validate against certified reference materials (CRMs) and perform spike-recovery tests in representative matrices. Inter-laboratory reproducibility studies are essential for harmonizing protocols .

Q. How do researchers ensure methodological rigor when comparing this compound’s partitioning behavior in lipid bilayers?

Use fluorescence anisotropy or surface plasmon resonance (SPR) to measure partitioning coefficients. Control for bilayer composition (e.g., phosphatidylcholine vs. sphingomyelin) and temperature (25°C vs. 37°C). Triplicate experiments with blinded data analysis reduce observer bias .

Properties

IUPAC Name |

(1Z)-3,4,5,6,7,8-hexadeuterio-1-[(4-phenyldiazenylphenyl)hydrazinylidene]naphthalen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16N4O/c27-21-15-10-16-6-4-5-9-20(16)22(21)26-25-19-13-11-18(12-14-19)24-23-17-7-2-1-3-8-17/h1-15,25H/b24-23?,26-22-/i4D,5D,6D,9D,10D,15D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTPQPMPFXUWUOT-OJPXFQCRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N=NC2=CC=C(C=C2)NN=C3C(=O)C=CC4=CC=CC=C43 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C\2C(=C1[2H])C(=C(C(=O)/C2=N\NC3=CC=C(C=C3)N=NC4=CC=CC=C4)[2H])[2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.